Cas no 69937-10-6 (1,1',1'',1'''-tetramethyl-2,3,8,8a,2',3',8',8'a,2'',3'',8'',8''a,2''',3''',8''',8'''a-hexadecahydro-1H,1'H,1''H,1'''H-[3a,3'a;7',3''a;7'',3'''a]quater(pyrrolo[2,3-b]indole))
69937-10-6 structure
Product Name:1,1',1'',1'''-tetramethyl-2,3,8,8a,2',3',8',8'a,2'',3'',8'',8''a,2''',3''',8''',8'''a-hexadecahydro-1H,1'H,1''H,1'''H-[3a,3'a;7',3''a;7'',3'''a]quater(pyrrolo[2,3-b]indole)
CAS-nummer:69937-10-6
MF:C44H50N8
MW:690.921409130096
CID:2006901
PubChem ID:635745
Update Time:2025-04-21
1,1',1'',1'''-tetramethyl-2,3,8,8a,2',3',8',8'a,2'',3'',8'',8''a,2''',3''',8''',8'''a-hexadecahydro-1H,1'H,1''H,1'''H-[3a,3'a;7',3''a;7'',3'''a]quater(pyrrolo[2,3-b]indole) Chemische en fysische eigenschappen
Naam en identificatie
-
- 7',3''a
- 7'',3'''a]quater(pyrrolo[2,3-b]indole)
- Quadrigemin B
- Quadrigemine B
- quadrigemine H
- Stereoisomer of 2,2',2'',2''',3,3',3'',3''',8,8',8'',8''',8a,8'a,8''a,8'''a-hexadecah ydro-1,1',1'',1'''-tetramethyl-3a,3'a(1H,1'H):7',3''a(1''H):7'',3'''a (1'''H)-quaterpyrrolo[2,3-b]indole
- AVQUGAAZHJLAOQ-UHFFFAOYSA-N
- 69937-10-6
- 1~1~,2~1~,3~1~,4~1~-Tetramethyl-1~2~,1~3~,1~8~,1~8a~,2~2~,2~3~,2~8~,2~8a~,3~2~,3~3~,3~8~,3~8a~,4~2~,4~3~,4~8~,4~8a~-hexadecahydro-1~1~H,2~1~H,3~1~H,4~1~H-1~3a~,2~3a~:2~7~,3~3a~:3~7~,4~3a~-quaterpyrrolo[2,3-b]indole
- 3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-8b-[3-methyl-8b-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-5-yl]-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole
- Pyrrolo[2,3-b]indole, quadrigemine B deriv.
- DTXSID70990202
- Pyrrolo(2,3-b)indole, quadrigemine B deriv.
- 3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo(2,3-b)indol-8b-yl)-8b-(3-methyl-8b-(3-methyl-1,2,3a,4-tetrahydropyrrolo(2,3-b)indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo(2,3-b)indol-5-yl)-1,2,3a,4-tetrahydropyrrolo(2,3-b)indole
- Stereoisomer of 2,2',2'',2''',3,3',3'',3''',8,8',8'',8''',8a,8'a,8''a,8'''a-hexadecah ydro-1,1',1'',1'''-tetramethyl-3a,3'a(1H,1'H):7',3''a(1''H):7'',3'''a (1'''H)-quaterpyrrolo(2,3-b)indole
- 1,1',1'',1'''-tetramethyl-2,3,8,8a,2',3',8',8'a,2'',3'',8'',8''a,2''',3''',8''',8'''a-hexadecahydro-1H,1'H,1''H,1'''H-[3a,3'a;7',3''a;7'',3'''a]quater(pyrrolo[2,3-b]indole)
-
- Inchi: 1S/C44H50N8/c1-49-23-19-41(27-11-5-7-17-33(27)45-37(41)49)29-13-9-14-30-35(29)47-38-42(30,20-24-50(38)2)31-15-10-16-32-36(31)48-40-44(32,22-26-52(40)4)43-21-25-51(3)39(43)46-34-18-8-6-12-28(34)43/h5-18,37-40,45-48H,19-26H2,1-4H3
- InChI-sleutel: AVQUGAAZHJLAOQ-UHFFFAOYSA-N
- LACHT: N1(C)CCC2(C3C=CC=C(C45C6C=CC=C(C78C9C=CC=CC=9NC7N(C)CC8)C=6NC4N(C)CC5)C=3NC12)C12C3C=CC=CC=3NC1N(C)CC2
Berekende eigenschappen
- Exacte massa: 690.41584363g/mol
- Monoisotopische massa: 690.41584363g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 52
- Aantal draaibare bindingen: 3
- Complexiteit: 1430
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 8
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 7.5
- Topologisch pooloppervlak: 61.1Ų
1,1',1'',1'''-tetramethyl-2,3,8,8a,2',3',8',8'a,2'',3'',8'',8''a,2''',3''',8''',8'''a-hexadecahydro-1H,1'H,1''H,1'''H-[3a,3'a;7',3''a;7'',3'''a]quater(pyrrolo[2,3-b]indole) Gerelateerde literatuur
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
69937-10-6 (1,1',1'',1'''-tetramethyl-2,3,8,8a,2',3',8',8'a,2'',3'',8'',8''a,2''',3''',8''',8'''a-hexadecahydro-1H,1'H,1''H,1'''H-[3a,3'a;7',3''a;7'',3'''a]quater(pyrrolo[2,3-b]indole)) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie
Changzhou Guanjia Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
SunaTech Inc.
Goudlid
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
CN Leverancier
Reagentie
上海帛亦医药科技有限公司
Goudlid
CN Leverancier
Reagentie